molecular formula C8H10AsNO3 B13962203 Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- CAS No. 64048-94-8

Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)-

Cat. No.: B13962203
CAS No.: 64048-94-8
M. Wt: 243.09 g/mol
InChI Key: ULYJKALLWCFWKP-UHFFFAOYSA-N
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Description

“Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)-” is an organoarsenical compound with the molecular formula C₈H₁₂AsNO₃ and a molar mass of 245.13 g/mol . Structurally, it features a phenyl ring substituted with an amino group (-NH₂) at the 3-position and a 2-hydroxyethoxy group (-OCH₂CH₂OH) at the 4-position, linked to an arsine oxide (AsO) moiety. This compound is notable for its high toxicity, with reported lethal dose (LDLo) values of 200 mg/kg (oral, rat), 15 mg/kg (intravenous, rat), and 16 mg/kg (intramuscular, rat) . Its toxicity profile aligns with other arsenic-containing compounds, which are regulated under hazardous chemical guidelines .

Properties

CAS No.

64048-94-8

Molecular Formula

C8H10AsNO3

Molecular Weight

243.09 g/mol

IUPAC Name

2-(2-amino-4-arsorosophenoxy)ethanol

InChI

InChI=1S/C8H10AsNO3/c10-7-5-6(9-12)1-2-8(7)13-4-3-11/h1-2,5,11H,3-4,10H2

InChI Key

ULYJKALLWCFWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As]=O)N)OCCO

Origin of Product

United States

Preparation Methods

Amino Group Introduction via Azide Reduction

The reduction of azides to primary amines is a well-established method. For example:

  • Procedure : React a nitroaromatic precursor (e.g., 3-nitro-4-(2-hydroxyethoxy)phenylarsine oxide) with sodium azide in dimethylformamide (DMF) at 75–85°C.
  • Reduction : Catalytic hydrogenation using palladium on charcoal in methanol under 1–3 equivalents of H₂.
  • Work-up : Acidic hydrolysis (6N HCl) to yield the free amine.

Key Reagents :

Step Reagent/Condition Source
Azidation NaN₃, DMF, 75–85°C
Reduction Pd/C, H₂, MeOH
Deprotection 6N HCl, THF

Hydroxyethoxy Functionalization

Etherification via nucleophilic substitution is viable for introducing the 2-hydroxyethoxy group:

  • Alkylation : Treat 3-amino-4-hydroxyphenylarsine oxide with 2-chloroethanol in the presence of a mild base (e.g., triethylamine) in tetrahydrofuran (THF).
  • Conditions : 0–60°C, 1–24 hours.

Reaction Scheme :
$$
\text{Ar–OH + Cl–CH₂CH₂OH + Et₃N → Ar–O–CH₂CH₂OH + Et₃NH⁺Cl⁻}
$$
Optimization Note : Aprotic solvents (e.g., THF) enhance nucleophilicity of the phenolic oxygen.

Arsine Oxide Synthesis

Arsine oxides are typically prepared via oxidation of corresponding arsines:

  • Oxidation : Expose (3-amino-4-(2-hydroxyethoxy)phenyl)arsine to H₂O₂ or O₂ in aqueous acetic acid.
  • Isolation : Crystallization from ethanol/water mixtures.

Critical Parameters :

Factor Optimal Range Source
Oxidant 30% H₂O₂ (1.2 eq)
Solvent AcOH/H₂O (3:1)
Temperature 25–40°C

Protection/Deprotection Strategies

To prevent undesired side reactions during synthesis:

  • Amino Protection : Acetylation using acetic anhydride in THF/NaOH (Schotten-Baumann conditions).
  • Hydroxy Protection : Silylation with tert-butyldimethylsilyl chloride in pyridine.
  • Global Deprotection : Sequential treatment with HCl (for acetyl) and HF (for silyl ethers).

Analytical Validation

Purity Assessment :

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient.
  • Elemental Analysis : Expected As content: 28.5% (calc. for C₈H₁₁AsNO₃).

Spectroscopic Data :

  • ¹H NMR (D₂O): δ 6.8–7.1 (aromatic), δ 4.1 (OCH₂CH₂OH), δ 3.6 (CH₂OH).
  • IR : ν(As=O) 850 cm⁻¹, ν(NH₂) 3350 cm⁻¹.

Challenges and Limitations

  • Arsenic Toxicity : Requires strict containment protocols during handling.
  • Hydrolytic Instability : The arsine oxide moiety may degrade in aqueous alkaline conditions; pH must be maintained below 7.

Chemical Reactions Analysis

Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized further to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- involves its interaction with molecular targets within cells. The compound can bind to specific proteins and enzymes, altering their activity and affecting cellular pathways. This can lead to changes in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with signaling pathways related to oxidative stress and cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituents on the phenyl ring and the oxidation state of arsenic. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- 3-NH₂, 4-OCH₂CH₂OH 245.13 Polar hydroxyethoxy group enhances solubility; amino group may improve target binding .
Phenyl arsine oxide (PAO) Unsubstituted phenyl 168.03 Simpler structure; widely used as a protein disulfide isomerase (PDI) inhibitor .
2,4-Dihydroxyphenylarsenic acid 2-OH, 4-OH 218.03 Dual hydroxyl groups increase acidity; moderate amoebicidal activity .
Tri(3-nitrophenyl) arsine oxide Three 3-NO₂-substituted phenyl rings 459.19 Nitro groups enhance electrophilicity; synthesized via nitration of triphenylarsine .
Carboxy phenyl arsine oxide Carboxylic acid (-COOH) substituent 216.06 (estimated) Carboxy group improves water solubility; used in niche biochemical applications .

Research Findings and Implications

Substituent Effects : Polar groups like hydroxyethoxy (-OCH₂CH₂OH) improve solubility but may inadvertently increase toxicity by enhancing bioavailability .

Amoebicidal vs. Enzyme-Targeted Activity : Structural complexity (e.g., disodium formaldehyde bisulfite derivatives) correlates with broader antiparasitic activity but complicates synthesis .

Toxicity Trade-offs: Amino and hydroxyethoxy groups in the target compound likely contribute to its higher lethality compared to PAO, underscoring the need for substituent optimization in arsenical drug design .

Biological Activity

Arsine oxide, specifically (3-amino-4-(2-hydroxyethoxy)phenyl)-, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular responses to arsenic compounds. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

Arsine oxide is an organoarsenic compound that contains a phenyl group substituted with an amino and a hydroxyethoxy group. Its structural formula can be represented as follows:

C10H13NO3As\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3\text{As}

This unique structure contributes to its interaction with biological systems, particularly in modulating cellular processes.

1. Reactive Oxygen Species (ROS) Generation

Arsenic compounds, including arsine oxide, are known to induce the production of reactive oxygen species (ROS) within cells. ROS play a crucial role in mediating apoptosis and other cellular responses. Studies have shown that arsenic can elevate ROS levels through several pathways, including the activation of NADPH oxidase and disruption of mitochondrial function .

2. Inhibition of Key Signaling Pathways

Arsine oxide has been implicated in the inhibition of various signaling pathways essential for cell survival and proliferation:

  • JAK-STAT Pathway : Inhibition of this pathway can lead to reduced cellular proliferation and increased apoptosis in certain cancer cell lines .
  • Thioredoxin System : This system regulates redox balance within cells; targeting thioredoxin reductase by arsenic compounds can enhance pro-apoptotic effects .

1. Antitumor Effects

Arsine oxide has demonstrated significant antitumor activity, particularly in hematological malignancies such as acute promyelocytic leukemia (APL). The compound’s ability to induce differentiation and apoptosis in leukemic cells makes it a candidate for therapeutic applications .

2. Case Studies

Recent clinical studies have highlighted the efficacy of arsenic trioxide (As₂O₃), a related compound, in treating APL when used in combination with all-trans retinoic acid (ATRA). The dosage typically ranges from 0.01 to 80 μmol/L, with most studies focusing on concentrations below 20 μmol/L to minimize toxicity while maximizing therapeutic effects .

Toxicity and Safety Profile

Despite its therapeutic potential, arsenic compounds are associated with dose-dependent toxicity affecting multiple organ systems. Understanding the balance between efficacy and toxicity is crucial for developing safe treatment protocols. Research indicates that careful monitoring of arsenic levels can mitigate adverse effects while maintaining therapeutic benefits .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionPrimary UseToxicity Level
Arsine OxideROS generation, JAK-STAT inhibitionCancer treatment (APL)Dose-dependent
Arsenic Trioxide (As₂O₃)Induces apoptosis via ROSAPL treatmentHigh at elevated concentrations
RealgarAntiviral, inhibits lactate dehydrogenaseVarious malignanciesModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing arsine oxide derivatives, and how are reaction progress and purity monitored?

  • Synthesis Methods : Common routes involve nucleophilic substitution or condensation reactions. For example, triazine-based precursors (e.g., 4,6-diphenoxy-1,3,5-triazin-2-yl derivatives) can react with arsine-containing intermediates under controlled temperatures (e.g., 0–5°C) using catalysts like DIPEA (diisopropylethylamine) .
  • Monitoring : Thin-layer chromatography (TLC) is widely used to track reaction completion. Post-synthesis, purification via recrystallization or column chromatography is standard, with purity confirmed by melting point analysis and NMR spectroscopy (e.g., δ 7.8–8.2 ppm for aromatic protons in 1H^1H NMR) .

Q. Which spectroscopic techniques are critical for characterizing arsine oxide derivatives, and what key spectral markers should researchers prioritize?

  • Techniques : 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy are essential. For instance, 13C^{13}C NMR peaks at ~165–170 ppm indicate carbonyl groups in triazine-linked arsine oxides .
  • Markers : In IR, sharp absorption bands at ~1250 cm1^{-1} (C-O-C ether stretch) and ~3350 cm1^{-1} (N-H stretch) confirm functional groups. Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C24_{24}H20_{20}N4_4O4_4) .

Q. How can researchers assess the stability of arsine oxide derivatives under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating compounds in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV, tracking changes in peak area over time. For example, a >10% loss in peak area at pH <4 suggests acid-catalyzed hydrolysis .

Advanced Research Questions

Q. How can conflicting 1H^1H NMR data for structurally similar arsine oxides be resolved?

  • Approach : Compare solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) on chemical shifts. For example, aromatic protons in DMSO-d6_6 may show upfield shifts due to hydrogen bonding. Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. Contradictions in δ values for NH2_2 groups (e.g., δ 5.2 vs. 6.0 ppm) may arise from tautomerism or impurities, necessitating recrystallization .

Q. What strategies optimize the regioselectivity of arsine oxide reactions with polyfunctional substrates?

  • Design : Use computational modeling (DFT) to predict reactive sites. For example, electron-deficient triazine rings favor nucleophilic attack at the 4-position. Experimentally, modulate selectivity by varying solvents (e.g., DMF for polar intermediates) and temperatures. Kinetic studies (e.g., in situ FTIR) can identify rate-determining steps .

Q. How do steric and electronic effects influence the biological activity of arsine oxide derivatives in enzyme inhibition assays?

  • Analysis : Compare IC50_{50} values for derivatives with substituents like methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing). For instance, 4-methoxy analogs show enhanced binding to γ-secretase due to hydrophobic interactions, while nitro groups reduce solubility and activity. Molecular docking (e.g., AutoDock Vina) validates steric clashes in binding pockets .

Q. What protocols mitigate arsenic-related toxicity in cell-based assays without compromising compound integrity?

  • Recommendations : Use chelating agents (e.g., dimercaptosuccinic acid) in cell media to sequester free arsenic ions. Validate compound stability post-treatment via LC-MS. For in vivo studies, employ nanoencapsulation (e.g., PEGylated liposomes) to reduce systemic exposure .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for arsine oxide derivatives synthesized via different routes?

  • Resolution : Polymorphism or solvate formation may cause variations. For example, a derivative synthesized in ethanol (mp 180–182°C) vs. acetonitrile (mp 175–178°C) could form distinct crystalline phases. Use X-ray diffraction (PXRD) to identify polymorphs and DSC to confirm thermal transitions .

Methodological Guidelines

  • Reagent Selection : Prefer LiAlH4_4 for reductions requiring high selectivity over NaBH4_4, which may over-reduce sensitive groups .
  • Troubleshooting : If TLC shows multiple spots, adjust gradient elution (e.g., hexane:EtOAc from 8:2 to 6:4) to resolve polar byproducts .

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